molecular formula C19H20F3N5O3 B2693175 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1172241-18-7

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2693175
CAS RN: 1172241-18-7
M. Wt: 423.396
InChI Key: DPRCVVBDEGFFTO-UHFFFAOYSA-N
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Description

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20F3N5O3 and its molecular weight is 423.396. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including compounds structurally related to the specified compound, has demonstrated their potential in forming coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, which is attributed to their ability to engage in hydrogen bonding and self-assembly processes. The study by Chkirate et al. (2019) highlights the impact of hydrogen bonding on the self-assembly of these complexes and their antioxidant capabilities, which could have implications for designing antioxidant agents (Chkirate et al., 2019).

Structural Analysis and Synthesis

López et al. (2010) focused on the hydrogen-bonding patterns of N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing insights into the molecular structures and interactions that govern the formation of complex supramolecular architectures. This study provides a foundational understanding of the structural aspects of compounds related to the specified acetamide, which is crucial for the development of new chemical entities with desired properties (López et al., 2010).

Antimicrobial and Antitumor Activity

The synthesis and biological evaluation of derivatives related to the specified compound have been widely explored. For instance, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, which showed promising antimicrobial activities. This research indicates the potential of structurally similar compounds in the development of new antimicrobial agents (Darwish et al., 2014).

Chemical Synthesis and Reactivity

Further studies have explored the chemical reactivity and synthesis of pyrazole- and pyridazine-based compounds. Mironovich et al. (2013) investigated the reactivity of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, leading to the synthesis of novel derivatives with potential biological activity. This research expands the chemical space around the core structure of the specified compound, offering avenues for the development of new pharmacologically active molecules (Mironovich et al., 2013).

properties

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-11-14-9-23-27(18(2,3)4)16(14)17(29)26(25-11)10-15(28)24-12-5-7-13(8-6-12)30-19(20,21)22/h5-9H,10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRCVVBDEGFFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

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